![molecular formula C18H39NO2 B1244460 Enigmol](/img/structure/B1244460.png)
Enigmol
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Overview
Description
Enigmol is an amino alcohol.
Enigmol is a natural product found in Averrhoa bilimbi with data available.
Scientific Research Applications
Anticancer Activity in Prostate Cancer
Enigmol, a synthetic 1-deoxysphingoid base analogue, has shown promising activity against prostate cancer. A study highlighted its effective inhibition of prostate cancer cell lines and tumor growth in mouse models. The research detailed the pharmacologic roles of stereochemistry and N-methylation in Enigmol's structure, revealing that most diastereomers of Enigmol exhibited potent oncolytic activity (Garnier-Amblard et al., 2011).
Role in Autophagy and Cancer Treatment
Enigmol's role in macroautophagy, a process important in cancer therapy, was explored in another study. This research demonstrated that Enigmol induced a dose-dependent accumulation of autophagosomes in prostate cancer cells, suggesting its effectiveness in cancer treatment through autophagy mechanisms (Mays et al., 2015).
Enhanced Pharmacokinetic and Anti-Tumor Properties
A study investigated the creation of fluorinated Enigmol analogs to enhance its in vivo efficacy. These analogs achieved higher plasma and tissue levels than Enigmol and showed significant antitumor activity, outperforming the original compound in prostate cancer mouse models (Miller et al., 2016).
Efficacy Against Intestinal and Prostate Cancer
Enigmol was studied for its potential efficacy against multiple cancer types, including intestinal and prostate cancer. This sphingoid base analogue was more cytotoxic than natural sphingoid bases and exhibited antitumor efficacy in animal models, suggesting its potential as a broad-spectrum anticancer agent (Symolon et al., 2011).
Synthetic Strategies Overview
An overview of synthetic approaches for Enigmol and its analogs was provided, emphasizing its unique structural properties and potential as a therapeutic agent for various cancer types (Kaur & Singh, 2022).
Enigmol Synthesis Efficiency
Another study focused on the efficient asymmetric synthesis of Enigmol, crucial for its production and subsequent application in therapeutic contexts (Bushnev et al., 2010).
properties
Product Name |
Enigmol |
---|---|
Molecular Formula |
C18H39NO2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(2S,3S,5S)-2-aminooctadecane-3,5-diol |
InChI |
InChI=1S/C18H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)15-18(21)16(2)19/h16-18,20-21H,3-15,19H2,1-2H3/t16-,17-,18-/m0/s1 |
InChI Key |
CILLLUONWCSDCK-BZSNNMDCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@@H]([C@H](C)N)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(C(C)N)O)O |
synonyms |
2-amino-3,5-dihydroxyoctadecane enigmol |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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